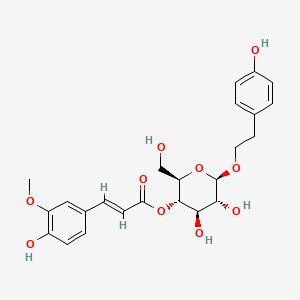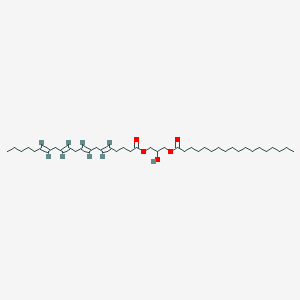![molecular formula C20H32O5 B1230978 (Z)-7-[(1S,2S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid CAS No. 39265-67-3](/img/structure/B1230978.png)
(Z)-7-[(1S,2S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of (Z)-7-[(1S,2S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid involves the non-enzymatic oxygenation of polyunsaturated fatty acids, initiated by free radical attack, leading to lipid peroxidation . This process can be analyzed using mass spectrometry (MS) and gas chromatography (GC) coupled with MS to separate the derivatized isoprostanes of interest in biological samples .
Chemical Reactions Analysis
(Z)-7-[(1S,2S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid undergoes various chemical reactions, including oxidation and reduction. The common reagents and conditions used in these reactions include free radicals and oxidative reactive species (ORS). The major products formed from these reactions are other isoprostanes and lipid peroxidation products .
Scientific Research Applications
(Z)-7-[(1S,2S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid has several scientific research applications. It is used as a biomarker for oxidative stress in various pathological conditions, including cardiovascular diseases, neurodegenerative diseases, and cancer . It is also used in the study of lipid peroxidation and its effects on biological membranes . Additionally, it has applications in the field of metabolomics, where it is used to assess the levels of oxidative stress in biological samples .
Mechanism of Action
The mechanism of action of (Z)-7-[(1S,2S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid involves its formation through the non-enzymatic peroxidation of polyunsaturated fatty acids. This process is initiated by free radical attack, leading to the oxidation of PUFA esterified in phospholipids. The isoprostanes are then released into free form by phospholipase A2 (PLA2) hydrolysis . The molecular targets and pathways involved include the oxidative stress pathways and the lipid peroxidation pathways .
Comparison with Similar Compounds
(Z)-7-[(1S,2S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid is similar to other isoprostanes, such as 15-F2t-IsoP and 8-iso-PGF2α. These compounds are also produced by the non-enzymatic peroxidation of polyunsaturated fatty acids and serve as biomarkers of oxidative stress . this compound is unique in its specific structure and the conditions under which it is formed . Other similar compounds include 15-epi-15-E2c-IsoP and ent-(Z)-7-[(1S,2S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid .
Properties
CAS No. |
39265-67-3 |
|---|---|
Molecular Formula |
C20H32O5 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(Z)-7-[(1S,2S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17-,19+/m0/s1 |
InChI Key |
XEYBRNLFEZDVAW-BSBCLDFQSA-N |
SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@@H](CC(=O)[C@H]1C/C=C\CCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
Synonyms |
8,12-epi-PGE2 8,12-epi-prostaglandin E2 8,12-epi-prostaglandin E2, (5Z,8beta,11alpha,12alpha,13E,15R)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


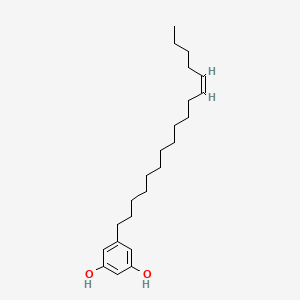
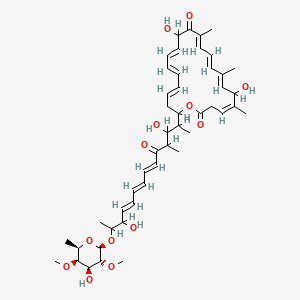


![3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1230904.png)
![N-[2-(4-ethyl-1-piperazinyl)-4-methyl-6-quinolinyl]-2-pyrazinecarboxamide](/img/structure/B1230905.png)
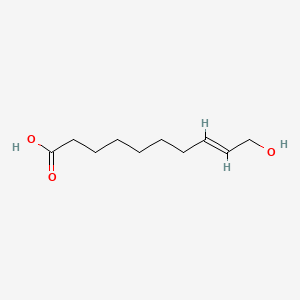
![(1R,2R,5E,10R,11R,12R,16S)-2-Hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one](/img/structure/B1230908.png)

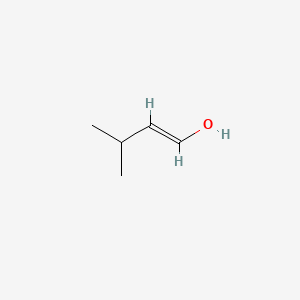
![(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-9-methyldeca-1,8-dienyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1230915.png)

